
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as MPPE, is a synthetic compound with potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases. MPPE has been the subject of scientific research due to its unique chemical structure and potential health benefits.
作用机制
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body. This results in a decrease in heart rate and blood pressure. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound also reduces the activity of the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body.
实验室实验的优点和局限性
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use in lab experiments. This compound has a low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some studies.
未来方向
There are several future directions for research on 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of research is the development of new synthesis methods for this compound that can improve its solubility and stability. Finally, more studies are needed to explore the full range of biochemical and physiological effects of this compound and its potential therapeutic applications.
合成方法
The synthesis of 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves a multi-step process that starts with the reaction of 4-methylsulfonylphenyl hydrazine with ethyl 2-chloroacetate to form 4-methylsulfonylphenyl hydrazine acetate. This intermediate product is then reacted with 3-(1-pyrazol-1-ylpropan-2-ylamino)propan-1-ol to form this compound. The final product is obtained through purification and isolation steps.
科学研究应用
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been found to have a significant effect on the cardiovascular system, specifically in reducing blood pressure and heart rate. This compound has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12(11-18-9-3-8-17-18)16-10-15(19)13-4-6-14(7-5-13)22(2,20)21/h3-9,12,15-16,19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJXUHRGXPQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

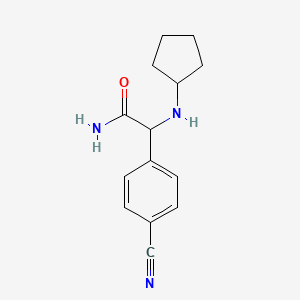
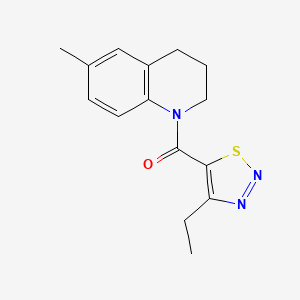
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
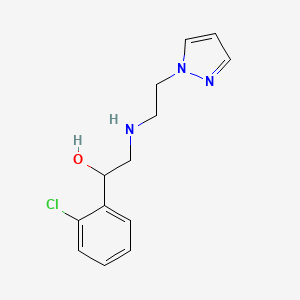
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
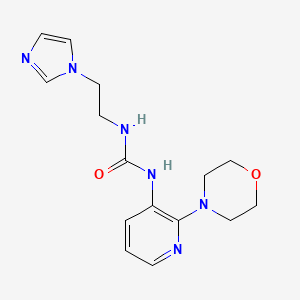
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
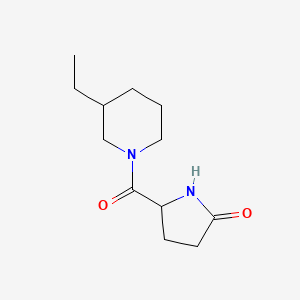
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)


